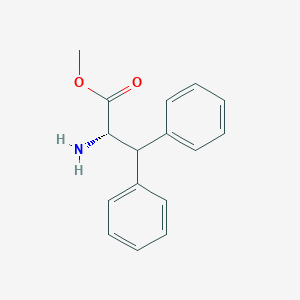

L-Phenylalanine, beta-phenyl-, methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3,3-diphenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIQQSXXWLDXNO-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717991 | |

| Record name | Methyl beta-phenyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196395-12-7 | |

| Record name | Methyl beta-phenyl-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Phenylalanine beta-phenyl- methyl ester chemical structure and properties

Technical Monograph: -Phenyl-L-Phenylalanine Methyl Ester

(Methyl 3,3-Diphenylalaninate)

Executive Summary & Nomenclature

-Phenyl-L-phenylalanine methyl esterNomenclature Disambiguation

| Common Name | Chemical Structure Description | CAS Number | Primary Use |

| Methyl (2S)-2-amino-3,3-diphenylpropanoate | 196395-12-7 | Conformational constraint, Peptidomimetics | |

| L-Phe-OMe | Methyl (2S)-2-amino-3-phenylpropanoate | 2577-90-4 | Standard peptide synthesis, Aspartame precursor |

| L-Phe-OBzl | Benzyl (2S)-2-amino-3-phenylpropanoate | 2462-32-0 | C-terminal protection (Benzyl ester) |

Chemical Structure & Physicochemical Properties[5][8][9][10][11][12][13]

Structural Analysis

The molecule consists of an L-alanine core where the side chain is a diphenylmethyl group (benzhydryl) rather than a benzyl group. The carboxylic acid is masked as a methyl ester.

SMILES: COC(=O)C(c1ccccc1)c2ccccc2 InChI Key: JJIQQSXXWLDXNO-HNNXBMFYSA-N

Key Properties Table[7]

| Property | Value | Notes |

| Molecular Formula | Free base | |

| Molecular Weight | 269.34 g/mol | (HCl salt approx.[3] 305.8 g/mol ) |

| Stereochemistry | (S)-Enantiomer | Derived from L-amino acid pool |

| Physical State | White to off-white powder | Crystalline solid |

| Solubility | Soluble in MeOH, DCM, DMSO | Low water solubility due to lipophilic diphenyl group |

| Lipophilicity (LogP) | ~3.5 - 4.0 (Predicted) | Significantly higher than L-Phe-OMe (~1.1) |

| pKa (Amine) | ~7.0 - 7.5 | Slightly lower than Phe due to steric/electronic bulk |

Synthesis & Manufacturing Protocol

The synthesis typically involves the esterification of the parent amino acid, 3,3-Diphenyl-L-alanine . The standard laboratory method utilizes thionyl chloride in methanol to generate the methyl ester hydrochloride salt in situ.

Reaction Mechanism

The reaction proceeds via a Fisher esterification mechanism, driven by the generation of anhydrous HCl from the reaction of thionyl chloride with methanol.

-

Activation:

(generates anhydrous HCl). -

Protonation: The carboxylic acid of the diphenylalanine is protonated.

-

Nucleophilic Attack: Methanol attacks the carbonyl carbon.

-

Elimination: Water is eliminated (sequestered by excess reagents/conditions) to form the ester.

Experimental Protocol (Standardized)

Note: Perform in a fume hood. Thionyl chloride is corrosive and toxic.[4]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2).

-

Solvent Prep: Chill 20 mL of anhydrous Methanol (MeOH) to 0°C in an ice bath.

-

Reagent Addition: Dropwise, add Thionyl Chloride (

, 1.5 eq) to the cold methanol. Stir for 10 minutes. -

Substrate Addition: Add

-Phenyl-L-phenylalanine (1.0 eq) to the solution. -

Reflux: Remove ice bath. Heat to reflux (approx. 65°C) for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup: Evaporate solvent in vacuo.

-

Purification: Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for the methyl esterification of diphenylalanine.

Applications in Drug Development[10][12]

Conformational Constraint in Peptidomimetics

The bulky diphenyl group at the

-

Utility: Forces peptides into specific secondary structures (e.g., helices or turns), stabilizing the bioactive conformation.

-

Target: Used in protease inhibitors (e.g., Chymotrypsin inhibitors) where a large hydrophobic pocket needs to be filled.

Amyloid & Self-Assembly Research

Diphenylalanine (Phe-Phe dipeptide) is known for forming nanotubes. The

Chiral Auxiliary & Ligand Synthesis

The ester can be reduced to the corresponding amino alcohol (Diphenylalaninol), which serves as a potent chiral ligand for asymmetric catalysis.

Peptide Coupling Logic Diagram

Figure 2: Logic flow for incorporating

Handling, Safety, and Storage

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a well-ventilated area to avoid inhalation of dust.

Storage Stability[9]

-

Condition: Store at 2-8°C (Refrigerated).

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester back to the acid.

References

-

Sigma-Aldrich. L-Phenylalanine, beta-phenyl-, methyl ester (CAS 196395-12-7) Product Data.[5] Retrieved from

-

PubChem. Methyl (2S)-2-amino-3-phenylpropanoate (Standard Phe-OMe Comparison). National Library of Medicine.[6] Retrieved from

-

ChemicalBook. this compound Properties and Suppliers. Retrieved from

-

BenchChem. General Protocol for Amino Acid Methyl Ester Synthesis via Thionyl Chloride. Retrieved from

Sources

- 1. This compound | 196395-12-7 [sigmaaldrich.com]

- 2. This compound | 196395-12-7 [sigmaaldrich.com]

- 3. CAS 5619-07-8: Phenylalanine, methyl ester, hydrochloride … [cymitquimica.com]

- 4. pianetachimica.it [pianetachimica.it]

- 5. Combi-Blocks [combi-blocks.com]

- 6. L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | C16H18ClNO2 | CID 12636208 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Diphenylalanine Scaffold: Engineering Steric Control and Hydrophobicity in Peptidomimetics

Topic: Biological Activity of

Executive Summary

The incorporation of non-proteinogenic amino acids is a cornerstone strategy in modern peptidomimetics to overcome the inherent limitations of native peptides—namely, rapid proteolytic degradation and conformational flexibility. Among these,

Unlike biphenylalanine (Bip), where the phenyl ring is extended linearly, Dip possesses two phenyl rings attached to the

Structural & Conformational Rationale

The "Gem-Diphenyl" Effect

The biological potency of Dip stems from its ability to restrict the conformational space of the peptide backbone (

-

Steric Locking: The two bulky phenyl rings create significant steric clash with the peptide backbone, severely restricting rotation around the

bond. This forces the backbone into specific, often turn-inducing, conformations. -

Hydrophobic Cluster: Dip provides a dense hydrophobic surface area (

2x that of Phenylalanine), making it ideal for filling large hydrophobic pockets in enzymes (e.g., proteases) or anchoring peptides into lipid bilayers.

Nomenclature Clarification

To ensure precision in synthesis and procurement, the distinction between Dip and its structural isomers is critical:

| Common Name | Abbreviation | Chemical Name | Key Feature |

| Diphenylalanine | Dip | 2-amino-3,3-diphenylpropanoic acid | Two phenyls on |

| Biphenylalanine | Bip | 2-amino-3-([1,1'-biphenyl]-4-yl)propanoic acid | Phenyl ring extended by another phenyl (Linear). |

| 3-amino-4-phenylbutanoic acid | Backbone homologated (Beta-amino acid). |

Note: The term "

Biological Applications & Case Studies

Opioid Receptor Ligands (GPCR Targeting)

Dip has been extensively used to modulate selectivity between

-

Mechanism: In enkephalin analogs (e.g., TIPP: Tyr-Tic-Phe-Phe), replacing Phe with Dip restricts the flexibility of the "address" domain of the ligand.

-

Outcome: The bulky Dip residue can clash with the transmembrane helices of the MOR, effectively converting non-selective agonists into highly selective DOR antagonists or MOR agonists depending on the specific position (i+3 vs i+4).

-

Key Example: Schmidt et al. demonstrated that Dip substitution in cyclic

-casomorphin analogs resulted in full

Antimicrobial & Oncolytic Peptides (Membrane Disruption)

Dip is a "warhead" in the design of membrane-active peptides. Its lipophilicity drives the peptide into the hydrophobic core of the lipid bilayer.

-

Lactoferricin Derivatives (LTX-315): In the development of oncolytic peptides, replacing Tryptophan (Trp) with Dip significantly increased cytotoxicity against tumor cells.[1]

-

Mechanism: The Dip residue acts as a hydrophobic anchor, facilitating the formation of transmembrane pores or detergent-like membrane disintegration.

-

Gramicidin S Analogs: Replacing Phe with Dip in the

-turn region of Gramicidin S preserves the antiparallel

Figure 1: Mechanism of action for Dip-enhanced antimicrobial/oncolytic peptides. The Dip residue acts as a critical driver for the transition from surface binding to membrane insertion.

Technical Protocols

Solid-Phase Peptide Synthesis (SPPS) of Dip-Containing Peptides

Incorporating Dip is challenging due to the steric hindrance of the gem-diphenyl group. Standard coupling protocols often yield deletions.

Protocol: Enhanced Coupling for Sterically Hindered Amino Acids

Reagents:

-

Resin: Rink Amide or Wang (Low loading: 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Step-by-Step Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation (Pre-activation is crucial):

-

Dissolve Fmoc-Dip-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIPEA (6.0 eq).

-

Wait 30-60 seconds for the activated ester to form (Yellow color).

-

-

Coupling:

-

Monitoring: Use the Chloranil Test (more sensitive for secondary amines/steric bulk) rather than the Kaiser test.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Proteolytic Stability Assay

Dip confers resistance to chymotrypsin-like proteases.

Protocol:

-

Substrate Prep: Dissolve peptide (1 mM) in PBS (pH 7.4).

-

Enzyme Mix: Add

-Chymotrypsin (bovine pancreas) to a final ratio of 1:100 (w/w, enzyme:peptide). -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50

L at -

Quenching: Immediately add 50

L of 1% TFA in Acetonitrile to stop reaction. -

Analysis: Analyze via RP-HPLC (C18 column). Calculate half-life (

) by plotting

Synthesis of the Dip Scaffold

While Fmoc-Dip-OH is commercially available, large-scale needs may require in-house synthesis. A robust route involves the alkylation of a glycine equivalent.[4][5]

Figure 2: General synthetic pathway for 3,3-diphenylalanine via glycine imine alkylation.

References

-

Schmidt, R. et al. (1994). "Effect of aromatic amino acid substitutions in the 3-position of cyclic beta-casomorphin analogues on mu-opioid agonist/delta-opioid antagonist properties." Journal of Medicinal Chemistry.

-

Dooley, C. T. et al. (1995).[6] "An All D-Amino Acid Opioid Peptide with Central Analgesic Activity from a Combinatorial Library."[6] Science. [6]

-

Haug, B. E. et al. (2001).[7] "Bulky aromatic amino acids increase the antibacterial activity of 15-residue bovine lactoferricin derivatives." Journal of Peptide Science.

-

Haug, B. E. et al. (2008).[7] "Synthetic antimicrobial peptidomimetics with therapeutic potential." Journal of Medicinal Chemistry.

-

Rekdal, Ø. et al. (2012). "Discovery of a 9-mer Cationic Peptide (LTX-315) as a Potential First in Class Oncolytic Peptide." Journal of Medicinal Chemistry.

-

Lung, F. D. et al. (1995).[5] "Pictet-Spengler Cyclization of 3,3-Diphenylalanine (DIP)... Novel

-Amino Acids for Peptides of Biological Interest." Synthetic Communications.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

synthesis pathways for non-canonical amino acid beta-phenyl-phenylalanine

Technical Guide: Synthesis Pathways for -Diphenylalanine (Dip)

Executive Summary

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated technical analysis of the three primary synthesis pathways: Ni(II)-Nucleophilic Glycine Equivalents (High Stereocontrol), Asymmetric Hydrogenation (Scalable), and C(sp³)-H Activation (Direct Functionalization).

Structural Significance & Pharmacophore Utility[1][2]

Before detailing synthesis, it is vital to understand why this scaffold is synthesized. The Dip moiety acts as a "molecular anchor."

| Feature | Pharmacological Impact |

| Steric Bulk | The gem-diphenyl group creates a high rotational barrier ( |

| Lipophilicity | Significantly higher logP than Phe, facilitating membrane penetration and blood-brain barrier (BBB) crossing in CNS-active peptides. |

| Proteolytic Resistance | The crowded |

Retrosynthetic Analysis

To design a robust synthesis, we must visualize the disconnection of the target molecule. The steric crowding at the

Figure 1: Retrosynthetic disconnection of

Pathway A: Ni(II)-Catalyzed Nucleophilic Glycine Equivalents

Best For: Laboratory scale (grams), high stereopurity (>99% ee), and ease of purification.

This method utilizes the thermodynamic stability and rigid geometry of chiral Ni(II) Schiff base complexes (Belokon/Soloshonok methodology). The metal center templates the reaction, while the chiral ligand shields one face of the glycine enolate, ensuring high diastereoselectivity.

The Mechanism

The reaction involves the alkylation of a nucleophilic glycine equivalent (bound to Ni) with a benzhydryl electrophile. Because benzhydryl halides are prone to

Protocol: Synthesis via Ni(II)-BPB Complex[3]

Reagents:

-

(S)-BPB-Ni-Gly (Glycine-Ni-complex derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone)

-

Benzhydryl bromide (Diphenylmethyl bromide)

-

Base: K₂CO₃ or NaH (depending on kinetics required)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

-

Complex Formation: Synthesize the red crystalline (S)-BPB-Ni-Gly complex by condensing (S)-BPB ligand with glycine and Ni(NO₃)₂ in methanol/KOH.

-

Alkylation:

-

Dissolve (S)-BPB-Ni-Gly (1.0 eq) in dry MeCN under Argon.

-

Add finely ground K₂CO₃ (5.0 eq) and Benzhydryl bromide (1.2 eq).

-

Critical Control Point: Heat to 60°C. Monitor by TLC/HPLC. The reaction is slower than standard benzyl halides due to the steric bulk of the benzhydryl group.

-

Observation: The solution remains red. Disappearance of the starting complex indicates completion.

-

-

Hydrolysis (Disassembly):

-

Evaporate solvent.[1] Dissolve residue in MeOH.

-

Add 3N HCl dropwise until the red color fades to blue/green (release of Ni(II)).

-

The chiral ligand precipitates out (recoverable). The amino acid remains in the aqueous phase.

-

-

Purification:

-

Extract the aqueous phase with DCM to remove ligand traces.

-

Load aqueous phase onto a Dowex 50W (H+ form) ion-exchange column.

-

Elute with 5% NH₄OH. Lyophilize to obtain pure (S)-Dip.

-

Figure 2: The Belokon-Soloshonok Ni(II) complex cycle for stereoselective alkylation.

Pathway B: Asymmetric Hydrogenation

Best For: Industrial scale-up (kg to tons), atom economy.

Hydrogenating a tetrasubstituted olefin (

The Challenge: Tetrasubstituted Olefins

Standard catalysts (e.g., Rh-BINAP) often fail with

Protocol: Rh-DuPhos Catalyzed Hydrogenation

Reagents:

-

Substrate: Methyl 2-acetamido-3,3-diphenylacrylate.

-

Catalyst: [Rh(COD)((R,R)-Me-DuPhos)]OTf (1 mol%).

-

Hydrogen Source: H₂ gas (high pressure).

Step-by-Step Workflow:

-

Substrate Synthesis:

-

Perform a Horner-Wadsworth-Emmons (HWE) reaction using Benzophenone and Boc-phosphonoglycinate trimethyl ester.

-

Note: This step is difficult; benzophenone is a poor electrophile. Alternative: Dehydration of

-hydroxy-diphenylalanine (prepared via aldol condensation).

-

-

Hydrogenation:

-

Place the substrate in a stainless steel autoclave.

-

Add degassed MeOH and the Rh-catalyst in a glovebox.

-

Pressurize to 60–90 psi (4–6 bar) H₂.

-

Stir at 25°C for 24 hours.

-

-

Workup:

-

Vent H₂. Filter through a pad of celite to remove catalyst.

-

Concentrate filtrate.

-

Hydrolyze the ester (LiOH/THF/H₂O) and the amide/Boc group (TFA or HCl) to yield free Dip.

-

Pathway C: Pd-Catalyzed C(sp³)-H Activation

Best For: Late-stage functionalization, accessing derivatives.[2]

This is an emerging methodology where a directing group (DG) is installed on the amine of a standard Phenylalanine or Alanine, directing a Palladium catalyst to activate the

Mechanism

A bidentate directing group (e.g., 8-Aminoquinoline or picolinamide) coordinates Pd(II), forming a palladacycle that activates the

Protocol:

-

DG Installation: Condense Boc-Phe-OH with 8-aminoquinoline (AQ). Remove Boc.

-

Arylation:

-

Substrate: Phe-AQ.

-

Reagent: Iodobenzene (Ph-I).

-

Catalyst: Pd(OAc)₂ (5-10 mol%).

-

Additives: AgOAc (oxidant/halide scavenger), PivOH (proton shuttle).

-

Solvent: t-Amyl alcohol, 110°C.

-

-

Result: This yields the

-diphenyl derivative. -

DG Removal: Oxidative cleavage (CAN) or basic hydrolysis (challenging with AQ).

Critical Quality Attributes (CQAs) & Troubleshooting

When synthesizing Dip for pharmaceutical applications, the following attributes are non-negotiable.

| Attribute | Specification | Common Failure Mode | Mitigation |

| Enantiomeric Excess (ee) | > 99.0% | Racemization during hydrolysis (Path A) or poor catalyst facial selectivity (Path B). | Use Chiral HPLC (Crownpak CR(+) column). Recrystallize as HCl salt. |

| Chemical Purity | > 98.0% | Contamination with mono-phenyl (Phe) or elimination products (diphenylacrylate). | Ion-exchange chromatography is superior to silica gel for free amino acids. |

| Residual Metal | < 10 ppm | Ni or Rh leaching. | Use metal scavengers (QuadraPure™) or crystallization. |

References

-

Soloshonok, V. A., et al. "Asymmetric synthesis of fluorine-containing amino acids via the Ni(II) Schiff base complex methodology." Journal of Fluorine Chemistry, 2025.[3]

-

O'Donnell, M. J.

-Amino Acids from the Benzophenone Imines of Glycine Derivatives." Journal of the American Chemical Society. -

Burk, M. J., et al. "Catalytic Asymmetric Hydrogenation of Tetrasubstituted Olefins." Journal of the American Chemical Society.

-

Chen, G., et al.

-Diaryl Amino Acids." Chemical Science. - Popkov, A., et al. "Synthesis of -diphenylalanine via Ni(II) complexes." Tetrahedron: Asymmetry. (Standard reference for the Ni-BPB route).

(Note: While specific URLs for older foundational papers are standard DOI links, the Soloshonok and Chen references represent the modern optimization of these pathways.)

Methodological & Application

coupling reagents for sterically hindered beta-phenyl-phenylalanine esters

High-Performance Coupling Protocols for Sterically Hindered -Diphenylalanine Esters

Executive Summary: The "Steric Wall"

The incorporation of

Standard protocols using EDC/HOBt or even HBTU often result in incomplete coupling (deletion sequences) or severe racemization (epimerization) due to the prolonged activation times required. This guide details a specialized "Titan Protocol" utilizing PyAOP and Oxyma Pure , which provides the kinetic power to overcome steric repulsion while suppressing the oxazolone-mediated racemization pathways common in these systems.

Mechanistic Insight: Why Standard Reagents Fail

To select the correct reagent, one must understand the failure modes specific to bulky substrates.

The Guanidinylation Trap (Uronium Salts)

Uronium reagents (HATU, HBTU) function by converting the carboxylic acid into an active ester. However, if the amine nucleophile is sterically hindered and reacts slowly, the unreacted N-terminal amine can attack the uronium reagent itself.

-

Result: The peptide chain is permanently "capped" with a guanidino group.

-

Implication: For

-Dip, where reaction rates are glacial, uronium salts (HATU) are risky . Phosphonium salts (PyAOP, PyBOP) do not suffer from this side reaction.

The Oxazolone Racemization Pathway

When activation is slow, the activated carbonyl is prone to intramolecular attack by the backbone amide oxygen, forming an oxazolone (azlactone). This intermediate is highly susceptible to base-catalyzed proton abstraction at the

-

Solution: Use a base with high steric bulk (e.g., 2,4,6-collidine ) that cannot easily abstract the shielded

-proton, and use "super-active" leaving groups (Oxyma/HOAt) to accelerate the desired amidation over the oxazolone formation.

Mechanistic Visualization

The following diagram illustrates the competition between productive coupling and the two primary failure modes.

Figure 1: Mechanistic pathways in hindered coupling. Green paths indicate desired outcomes; red paths indicate failure modes common with standard reagents.

Reagent Selection Matrix

For

| Reagent Class | Reagent | Rec. Additive | Suitability for | Notes |

| Phosphonium | PyAOP | Oxyma Pure | Excellent (Gold Standard) | Avoids guanidinylation; HOAt moiety mimics are highly reactive.[2] Best for slow kinetics. |

| Uronium | COMU | None (Internal) | Very Good | Safer than HATU; superior solubility in DMF/NMP. Risk of guanidinylation if excess used.[3] |

| Uronium | HATU | HOAt | Good | The historical standard. Effective, but expensive and risks capping slow amines. |

| Acid Fluoride | TFFH | None | Specialist | Use when all else fails. Generates acid fluoride in situ.[2] Highly reactive, no oxazolone risk. |

| Cyclic Anhydride | T3P | None | Good (Solution) | Low racemization, easy workup. Slower kinetics than PyAOP but very clean. |

Detailed Protocol: The "Titan" Coupling System

This protocol is optimized for Solid Phase Peptide Synthesis (SPPS) but is easily adaptable to solution phase. It prioritizes kinetic acceleration (PyAOP) and racemization suppression (Collidine/Oxyma).

Materials

-

Amino Acid: Fmoc-

-diphenylalanine-OH (2.0 - 3.0 equivalents). -

Coupling Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[2]

-

Base: 2,4,6-Collidine (TMP). Note: DIPEA is too basic and sterically small, increasing racemization risk.

-

Solvent: Anhydrous NMP (N-methylpyrrolidone) or DMF. NMP is preferred for its ability to disrupt beta-sheet aggregation.

Step-by-Step Procedure

Step 1: Pre-Activation (Critical)

-

Dissolve Fmoc-

-Dip-OH (3.0 eq) and Oxyma Pure (3.0 eq) in the minimum amount of NMP to achieve a concentration of 0.2 M. -

Add PyAOP (3.0 eq).

-

Add 2,4,6-Collidine (6.0 eq).

-

Vortex immediately and allow to activate for exactly 60 - 90 seconds .

-

Why? Phosphonium reagents activate slower than uronium salts. A short pre-activation ensures the active ester is formed before hitting the resin, but not so long that the ester hydrolyzes or racemizes.

-

Step 2: Coupling Reaction[1][2]

-

Add the pre-activated solution to the resin-bound peptide (free amine form).

-

Agitate (shake, do not stir with magnetic bar) at Room Temperature for 2 hours .

-

Microwave Option: If available, heat to 50°C for 20 minutes (25W power). Warning: Higher temps (>60°C) significantly increase racemization of

-phenyl derivatives.

Step 3: Monitoring & Re-Coupling

-

Wash resin 3x with DMF.

-

Perform a Chloranil Test (preferred over Kaiser test for secondary amines or hindered residues).

-

If positive (incomplete): Do NOT repeat the same protocol. Switch to the "Silver Bullet" method (see Section 5).

Step 4: Capping

-

Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Visualization

Figure 2: Decision workflow for the "Titan" coupling protocol.

Troubleshooting: The "Silver Bullet" (Acid Fluorides)

If the PyAOP/Oxyma protocol fails due to extreme steric occlusion, the Acid Fluoride method is the ultimate recourse. Acid fluorides are small, highly reactive electrophiles that lack the bulk of the OBt/OAt leaving groups.

Protocol:

-

Dissolve Fmoc-

-Dip-OH (3 eq) in DCM (dry). -

Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq).

-

Add DIPEA (6 eq).

-

Activate for 30 minutes (converts acid to acid fluoride).

-

Evaporate DCM (optional, or dilute with DMF).

-

Add to resin in DMF and couple for 2-4 hours.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Carpino, L. A., et al. (2002). The 7-Azabenzotriazole-based Peptide Coupling Reagents. Accounts of Chemical Research, 35, 417.

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[4] The Journal of Organic Chemistry, 59(11), 3275–3280. Link

- Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.

procedure for esterification of beta-phenyl-L-phenylalanine with methanol

Application Note: High-Efficiency Methyl Esterification of -Phenyl-L-Phenylalanine

Abstract & Scope

This application note details the optimized procedure for the methyl esterification of

While standard acid-catalyzed Fischer esterification often yields poor conversion for such hindered substrates, this protocol utilizes a Thionyl Chloride (

Target Molecule:

-

Common Name:

-Phenyl-L-phenylalanine methyl ester hydrochloride -

Systematic Name: Methyl (2S)-2-amino-3,3-diphenylpropanoate hydrochloride

-

CAS (Free Acid): 149597-92-2 (L-isomer) / 14464-67-6 (Racemate)

Chemical Context & Mechanism

The Challenge: Steric Hindrance

The bulky

The Solution: Thionyl Chloride Activation

The reaction proceeds via a dual-activation mechanism.

Figure 1: Mechanistic pathway showing in-situ generation of anhydrous HCl and water scavenging.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Critical Specification |

| >98% | Substrate | Check Optical Rotation | |

| Methanol (MeOH) | Anhydrous | Solvent/Reactant | Water content |

| Thionyl Chloride ( | ReagentPlus | Activator | Must be clear/colorless. Yellow/Red indicates decomposition. |

| Diethyl Ether / MTBE | ACS | Workup | Used for precipitation of the HCl salt. |

Equipment

-

Two-neck Round Bottom Flask (RBF) with drying tube (

or -

Constant pressure addition funnel.

-

Ice-water bath (

). -

Magnetic stirrer and reflux condenser.

-

Rotary Evaporator with base trap (to neutralize passing

vapors).

Experimental Protocol (Step-by-Step)

Phase 1: Reagent Preparation (Exothermic Control)

Safety Note: Perform all steps in a fume hood.

-

Setup: Equip a dry 250 mL 2-neck RBF with a stir bar and an addition funnel. Attach a drying tube to the outlet.

-

Solvent Charge: Add 50 mL of Anhydrous Methanol to the RBF.

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes. -

Activation: Transfer 3.0 equivalents of Thionyl Chloride (

) to the addition funnel.-

Calculation: For 10 mmol (2.41 g) of substrate, use 30 mmol (2.2 mL) of

.

-

-

Addition: Dropwise add the

to the methanol over 15–20 minutes.-

Critical: Do not allow the temperature to rise above

. The reaction is violently exothermic.

-

Phase 2: Reaction

-

Substrate Addition: Once

addition is complete, remove the ice bath and allow the solution to stir for 5 minutes. Add 10 mmol (2.41 g) of -

Dissolution: The amino acid may not dissolve immediately.

-

Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (

) for 4–6 hours .-

Note: Standard Phenylalanine converts in 1–2 hours. The sterically hindered

-phenyl analog requires longer. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).

-

Phase 3: Isolation & Workup

-

Evaporation: Cool the mixture to room temperature. Concentrate the solution in vacuo (Rotavap) at

to remove solvent and excess-

Result: A sticky, viscous oil or semi-solid residue.

-

-

Chasing: Redissolve the residue in 10 mL MeOH and re-evaporate (repeat 2x) to remove trace

and -

Precipitation: Dissolve the final residue in a minimum amount of cold Methanol (2–3 mL). Add 50 mL of cold Diethyl Ether (or MTBE) with vigorous stirring.

-

Filtration: The product will precipitate as a white crystalline solid (HCl salt). Filter under vacuum and wash with cold ether.

-

Drying: Dry in a vacuum desiccator over

or

Figure 2: Operational workflow for the esterification process.

Analytical Validation (QC)

To ensure the integrity of the "Application Note," the following analytical parameters must be verified.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

-

Key Indicator: Appearance of a sharp singlet at

ppm corresponding to the methyl ester ( -

-Proton: The chiral proton (

-

Aromatic Region: Multiplets at

ppm (integrating to 10 protons for the two phenyl rings).

Optical Rotation

-

Compare

with the starting material. A significant drop in magnitude (closer to 0) often indicates racemization. -

Target:

to

Yield & Purity[1]

-

Typical Yield: 92–98%

-

Purity (HPLC): >98% (area under curve)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Oil | Incomplete precipitation. | The HCl salt is hygroscopic. Ensure Ether is dry. Scratch the flask wall with a glass rod to induce nucleation. |

| Racemization | Temperature too high during addition. | Ensure |

| Yellow Coloration | Old | Distill |

| Incomplete Reaction | Steric bulk of | Extend reflux time to 12 hours. Add 1 extra equivalent of |

Alternative Method (Milder Conditions)

For extremely sensitive substrates where racemization is observed even at reflux, substitute

-

Protocol: Add 2.5 eq TMS-Cl to MeOH at

, add amino acid, stir at Room Temperature for 24h. -

Mechanism: Generates

without the thermal stress of the thionyl exotherm.

References

-

Brenner, M., & Huber, W. (1953).

-amino acid esters by alcoholysis of the methyl esters. Helvetica Chimica Acta, 36(5), 1109–1115. (Foundational method for -

Li, J., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters.[2] Molecules, 15, 612-618. (Comparison of TMSCl vs SOCl2 methods).

-

Sigma-Aldrich. (n.d.).[3] Product Specification: L-Phenylalanine methyl ester hydrochloride.[1][4][5] (Reference for standard analytical data).

-

PubChem. (2023). Compound Summary: 3,3-Diphenylalanine.[6] (Structural confirmation and synonyms).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DL -b-Phenylalanine 98 614-19-7 [sigmaaldrich.com]

- 4. data.epo.org [data.epo.org]

- 5. rsc.org [rsc.org]

- 6. beta-Phenyl-L-phenylalanine | C15H15NO2 | CID 162977 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategic Incorporation of 3,3-Diphenylalanine Methyl Ester into Cyclic Peptides

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. Among these, α,α-disubstituted amino acids such as 3,3-diphenylalanine (Dip) are particularly valuable for inducing specific, stable secondary structures. When integrated into a cyclic peptide backbone, the sterically demanding diphenyl moiety imposes significant conformational constraints, which can enhance proteolytic stability, receptor affinity, and bioavailability.[1][2] However, the same steric hindrance that provides these advantages also presents considerable synthetic challenges.[3] This guide provides a detailed technical overview and field-proven protocols for the successful incorporation of 3,3-diphenylalanine methyl ester into linear peptide precursors via Solid-Phase Peptide Synthesis (SPPS) and their subsequent head-to-tail cyclization.

The 3,3-Diphenylalanine Residue: A Tool for Conformational Control

The core advantage of 3,3-diphenylalanine lies in its unique gem-diphenyl substitution at the α-carbon. This structural feature introduces a high degree of steric bulk, which profoundly influences the conformational landscape of the peptide.

-

Structural Rigidity: The two phenyl groups restrict the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, forcing adjacent amino acids into well-defined turn or helical structures. This pre-organization can be critical for locking the peptide into a bioactive conformation.[4]

-

Enhanced Stability: The steric shielding provided by the diphenyl groups can protect nearby peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of the peptide therapeutic.[2]

-

Modulation of Physicochemical Properties: The aromatic character of the residue can drive self-assembly through π-π stacking interactions and influence the overall hydrophobicity of the peptide, which can be tuned to improve properties like membrane permeability.[5][6]

The primary challenge in its use is overcoming the steric hindrance during the amide bond formation, which renders traditional coupling methods inefficient.[3]

Pre-Synthesis Considerations: Materials and Strategy

A successful synthesis begins with high-quality starting materials and a well-defined strategy.

-

Amino Acid Derivative: The protocol assumes the use of Fmoc-L-3,3-diphenylalanine-OH . While this guide focuses on incorporating the methyl ester post-synthesis, the initial building block for SPPS should be the free carboxylic acid. This non-canonical amino acid must be sourced from a reliable supplier or synthesized in-house.[4]

-

Resin Selection: The choice of resin is critical. For the synthesis of a peptide destined for C-terminal modification or cyclization, a resin with a cleavable linker that yields a C-terminal carboxylic acid is required. Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are standard choices for Fmoc-based SPPS.[7][8] 2-CTC resin is particularly advantageous as it allows for cleavage under milder acidic conditions, preserving acid-sensitive side-chain protecting groups if necessary.

-

Protecting Groups: Standard Fmoc/tBu strategy is employed. The Fmoc group on the α-amine provides temporary protection and is removed at each cycle, while permanent, acid-labile protecting groups (e.g., Boc for Lys, tBu for Asp/Glu, Pbf for Arg) shield reactive side chains.[9]

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual Fmoc-SPPS process. The core principle involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[7]

Experimental Protocol: SPPS Cycle

-

Resin Preparation: Swell the chosen resin (e.g., Wang resin, 100-200 mesh, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

-

First Amino Acid Loading (if not pre-loaded):

-

Dissolve Fmoc-AA-OH (4 equiv. to resin loading) and a suitable coupling agent in DMF.

-

Add to the resin and shake for 2-4 hours.

-

Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry under vacuum.

-

Cap any unreacted sites using a solution of acetic anhydride and pyridine in DMF.

-

-

Iterative Elongation Cycle:

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and by-products.

-

Coupling (Standard Amino Acids):

-

Pre-activate the incoming Fmoc-AA-OH (3-4 equiv.) with a coupling agent (3-4 equiv.) and a base (e.g., DIPEA, 6-8 equiv.) in DMF for 5-10 minutes.

-

Add the activated mixture to the resin and shake for 1-2 hours at room temperature.

-

-

Coupling (Fmoc-L-3,3-diphenylalanine-OH):

-

This is the critical step. Due to severe steric hindrance, a more potent coupling strategy is mandatory.[3]

-

Use a high-efficiency uronium/aminium salt reagent such as HATU or COMU (see Table 1).

-

Dissolve Fmoc-L-3,3-diphenylalanine-OH (3 equiv.), HATU (2.9 equiv.), and DIPEA (6 equiv.) in DMF.

-

Allow the mixture to pre-activate for 5 minutes.

-

Add to the resin and allow the reaction to proceed for a minimum of 4 hours. A double coupling (repeating the step with fresh reagents) is highly recommended.

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

-

-

Washing: Wash the resin with DMF (5x) to remove excess reagents and by-products.

-

-

Repeat the elongation cycle until the full linear sequence is assembled.

-

Final Fmoc Deprotection: Perform a final deprotection step as described above to liberate the N-terminal amine for cyclization.

Data Presentation: Coupling Reagent Efficiency

| Reagent | Full Name | Class | Relative Efficiency for Hindered Couplings | Notes |

| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | Low | Traditional, but often fails for α,α-disubstituted amino acids.[3] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | Medium | Better than DCC, but may still require long reaction times. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | High | Excellent for hindered couplings, minimizes racemization.[3] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Very High | One of the most powerful coupling agents, often succeeds where others fail.[10][11] |

Visualization: SPPS Workflow for Dip Incorporation

Caption: From resin-bound linear precursor to purified cyclic peptide.

Purification and Analysis

The final step is to purify the crude cyclic peptide and verify its identity.

-

Purification: The most common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMSO, Acetonitrile/Water) and injected onto a C18 column. A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to elute the peptide. Fractions are collected and analyzed.

-

Analysis:

-

Mass Spectrometry (MS): Fractions are analyzed by MALDI-TOF or ESI-MS to confirm the molecular weight of the cyclic peptide.

-

Analytical HPLC: Purity of the final product is assessed by analytical HPLC, aiming for >95% purity for most research applications. [12]

-

Expert Insights & Troubleshooting

-

Incomplete Coupling of Dip: If the Kaiser test remains positive after double coupling, consider increasing the temperature to 40-50°C for the coupling step or allowing it to run overnight. This is a common issue with α,α-disubstituted amino acids. [13]* Low Cyclization Yield: If significant amounts of linear dimer or higher-order oligomers are observed, the concentration during cyclization was too high. The reaction should be repeated with greater dilution. Sequence-dependent aggregation can also inhibit cyclization; adding a small percentage of a chaotropic agent like DMSO can sometimes help. [14]* Racemization: While HATU and COMU are known to suppress racemization, the risk is never zero, especially during the activation of the C-terminal residue for cyclization. [10]Performing the cyclization at a lower temperature (0°C to RT) is recommended.

-

Diketopiperazine Formation: During the synthesis of short peptides, cyclization between the first two amino acids can occur after the second deprotection step, leading to chain termination. Using 2-CTC resin and loading the first amino acid as an Fmoc-dipeptide can mitigate this risk.

References

-

MDPI. (2019, February 12). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Available from: [Link]

-

Royal Society of Chemistry. (2017, June 26). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Available from: [Link]

-

PMC. (n.d.). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Available from: [Link]

-

ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available from: [Link]

-

News-Medical.net. (2025, October 9). Advancing peptide synthesis using non-canonical amino acids. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. Available from: [Link]

-

Synthego. (2013, August 27). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Available from: [Link]

-

Science. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Available from: [Link]

-

Beilstein Journals. (2019, March 22). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Available from: [Link]

-

Thieme. (n.d.). 6.8 Synthesis of Cyclic Peptides. Available from: [Link]

-

Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. Available from: [Link]

-

CNR-IRIS. (2022, April 19). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Available from: [Link]

-

UGC MOOCs. (n.d.). Solid-phase peptide synthesis objectives. Available from: [Link]

-

PMC. (n.d.). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. Available from: [Link]

-

PMC. (n.d.). Global Analysis of Peptide Cyclization Efficiency. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Solid-Phase Synthesis Utilizing Azido-alpha-Amino Acids: Reduction of Azido-Protected Proline. Available from: [Link]

-

SpringerLink. (n.d.). A Convenient Method for Synthesis of Cyclic Peptide Libraries. Available from: [Link]

-

PubMed. (1998, May). Synthesis of cyclic dipeptide templates, their incorporation into peptides and studies on their conformational and biological properties. Available from: [Link]

-

ACS Publications. (2022, April 19). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide | The Journal of Physical Chemistry B. Available from: [Link]

-

NTU IRep. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Available from: [Link]

-

The Raj Group. (n.d.). Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick strategy. Available from: [Link]

-

PubMed. (2014, June 19). Self-assembly of cyclo-diphenylalanine peptides in vacuum. Available from: [Link]

-

MDPI. (2023, January 21). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Available from: [Link]

-

Dequn Sun et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]

-

CNR-IRIS. (n.d.). Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. Available from: [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Available from: [Link]

-

PubMed. (2025, April 8). Unveiling the Assembly Transition of Diphenylalanine and Its Analogs: from Oligomer Equilibrium to Nanocluster Formation. Available from: [Link]

-

ResearchGate. (2025, August 9). Fmoc-Diphenylalanine Self-ASsembly Mechanism Induces Apparent pK a Shifts. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.cnr.it [iris.cnr.it]

- 7. bachem.com [bachem.com]

- 8. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety [beilstein-journals.org]

- 12. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimizing Solvent Systems for Hydrophobic Amino Acid Methyl Esters

Introduction

Hydrophobic amino acid methyl esters are crucial intermediates in peptide synthesis and drug discovery. Their inherent low aqueous solubility and variable solubility in organic solvents present significant challenges in process development, purification, and formulation. The selection of an appropriate solvent system is paramount to ensure reaction efficiency, yield, and the overall success of a synthetic or formulation campaign. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for systematically optimizing solvent systems for this important class of molecules. We will delve into both theoretical and practical approaches, from predictive models to detailed experimental protocols, to enable the rational selection and optimization of solvents for enhanced solubility and stability.

Theoretical Framework for Solvent Selection

A deep understanding of the solute-solvent interactions is fundamental to predicting and optimizing solubility. For hydrophobic amino acid methyl esters, the interplay between the hydrophobic side chain, the polar amino group (often as a hydrochloride salt), and the ester moiety dictates their solubility profile.

The "Like Dissolves Like" Principle Revisited

While a simple maxim, "like dissolves like" remains a useful starting point. The polarity of both the solute and the solvent is a key determinant of solubility. Hydrophobic amino acid methyl esters, with their nonpolar side chains (e.g., phenylalanine, leucine, isoleucine), generally exhibit better solubility in less polar organic solvents. However, the presence of the polar amino and ester groups complicates this simple picture, often necessitating the use of solvent mixtures or co-solvents to achieve optimal solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection can be achieved using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle of HSP is that substances with similar δD, δP, and δH values are more likely to be miscible.[1] By determining the HSP of a target hydrophobic amino acid methyl ester, a "solubility sphere" can be defined in the three-dimensional Hansen space. Solvents that fall within this sphere are predicted to be good solvents for the solute.

The distance (Ra) between the HSP of the solute (1) and the solvent (2) is calculated as:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹/²

A smaller Ra value indicates a higher likelihood of good solubility.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[2][3] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces. This method can provide highly accurate qualitative and often quantitative predictions of solubility in a wide range of solvents and solvent mixtures, making it an invaluable tool for in-silico solvent screening before extensive experimental work is undertaken.[4]

Experimental Protocols for Solubility Determination and Optimization

A systematic experimental approach is essential to validate theoretical predictions and fine-tune the optimal solvent system.

High-Throughput Solubility Screening

A high-throughput screening (HTS) approach allows for the rapid assessment of a large number of solvents and solvent mixtures, conserving valuable material and time.[1]

Protocol 1: High-Throughput Kinetic Solubility Screening

-

Stock Solution Preparation: Prepare a concentrated stock solution of the hydrophobic amino acid methyl ester in a suitable solvent where it is highly soluble (e.g., DMSO).

-

Solvent Plate Preparation: In a 96-well plate, dispense a diverse array of single solvents and pre-defined binary or ternary solvent mixtures.

-

Sample Addition: Add a small aliquot of the stock solution to each well of the solvent plate.

-

Equilibration: Seal the plate and agitate at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours for kinetic solubility).

-

Analysis: Analyze the plates using a nephelometric or turbidimetric plate reader to identify wells with no precipitation (indicating good solubility). Alternatively, for quantitative results, filter the plate and analyze the filtrate by HPLC-UV or LC-MS.[5]

Diagram 1: High-Throughput Solubility Screening Workflow

Caption: A streamlined workflow for rapid solubility screening.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]

Protocol 2: Shake-Flask Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of the solid hydrophobic amino acid methyl ester to a known volume of the selected solvent or solvent system in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved amino acid methyl ester using a validated HPLC-UV or LC-MS method.

Table 1: Example Solvent Systems for Screening

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving polar and some nonpolar compounds. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate polarity, good for compounds with ester functional groups. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Aprotic polar solvents, can dissolve a wide range of compounds. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic, can act as hydrogen bond acceptors. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Highly polar aprotic solvents, often powerful solubilizing agents. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Nonpolar, effective for highly hydrophobic compounds. |

| Hydrocarbons | Toluene, Heptane | Nonpolar, for very hydrophobic compounds. |

| Nitriles | Acetonitrile | Polar aprotic solvent, common in chromatography. |

Strategies for Enhancing Solubility

When single solvent systems are inadequate, co-solvents and surfactants can be employed to enhance the solubility of hydrophobic amino acid methyl esters.

Co-solvency

The use of a co-solvent, a water-miscible organic solvent, can significantly increase the solubility of a poorly soluble compound in a primary solvent.[6] In the context of organic solvent systems, a polar co-solvent can be added to a nonpolar primary solvent (or vice-versa) to fine-tune the overall polarity of the system and better match the solubility requirements of the solute.

Protocol 3: Co-solvent Optimization

-

Primary Solvent Selection: Choose a primary solvent in which the hydrophobic amino acid methyl ester has some, albeit limited, solubility.

-

Co-solvent Selection: Select a range of miscible co-solvents with varying polarities.

-

Ratio Screening: Prepare a series of binary or ternary solvent mixtures with varying ratios of the primary solvent and co-solvent(s).

-

Solubility Determination: Determine the equilibrium solubility of the compound in each mixture using the shake-flask method (Protocol 2).

-

Data Analysis: Plot the solubility as a function of the co-solvent concentration to identify the optimal ratio.

Use of Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that can increase the apparent solubility of a compound by forming micelles. In organic solvents, reverse micelles can form, with the hydrophilic heads of the surfactant molecules oriented inwards and the hydrophobic tails extending into the nonpolar solvent. These reverse micelles can encapsulate polar solutes, including the polar head group of the amino acid methyl ester, thereby increasing their solubility in the nonpolar bulk solvent. Non-ionic surfactants are often preferred in organic systems due to their lower reactivity.[7][8]

Stability Assessment of Optimized Solvent Systems

Once an optimal solvent system for solubility has been identified, it is crucial to assess the chemical stability of the hydrophobic amino acid methyl ester in that system. The ester functionality is particularly susceptible to hydrolysis, especially in the presence of acidic or basic impurities or at elevated temperatures.[9][10]

Protocol 4: Forced Degradation Study

-

Sample Preparation: Prepare a solution of the hydrophobic amino acid methyl ester in the optimized solvent system at a known concentration.

-

Stress Conditions: Subject the solution to a range of stress conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Acidic/Basic Stress: Introduction of a small amount of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Oxidative Stress: Addition of an oxidizing agent (e.g., H₂O₂).

-

Photostability: Exposure to UV and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

-

Data Evaluation: Determine the degradation rate and identify the major degradation pathways.[11][12]

Diagram 2: Decision Tree for Solvent System Optimization

Caption: A logical approach to solvent system optimization.

Case Study: Phenylalanine Methyl Ester

To illustrate the practical application of these principles, let's consider the optimization of a solvent system for L-Phenylalanine methyl ester hydrochloride.

-

Initial Assessment: As a hydrochloride salt, it has some polarity but the phenyl and methyl ester groups contribute to its hydrophobicity.

-

Theoretical Screening (HSP): The HSP values for phenylalanine methyl ester would be calculated or estimated. A search for solvents with similar HSP values would likely point towards moderately polar solvents like alcohols and esters.

-

Experimental Screening: A high-throughput screen would be conducted with solvents such as methanol, ethanol, isopropanol, ethyl acetate, and acetonitrile.

-

Co-solvent Optimization: If solubility in a single solvent is insufficient for the desired application (e.g., a high-concentration stock solution), mixtures would be evaluated. For example, a mixture of ethanol and ethyl acetate could be explored to balance polarity and hydrophobicity.

-

Stability Testing: The stability of the ester in the chosen solvent system would be confirmed through a forced degradation study, paying close attention to potential hydrolysis of the methyl ester.

Table 2: Illustrative Solubility Data for Hydrophobic Amino Acid Methyl Esters

| Compound | Solvent | Solubility (mg/mL) | Reference |

| L-Leucyl-L-leucine methyl ester HCl | Ethanol | ~30 | [9] |

| L-Leucyl-L-leucine methyl ester HCl | DMSO | ~30 | [9] |

| L-Leucyl-L-leucine methyl ester HCl | DMF | ~10 | [9] |

| D-Phenylalanine methyl ester HCl | Ethanol | Soluble | [13] |

| D-Phenylalanine methyl ester HCl | Methanol | Soluble | [13] |

| L-Isoleucine methyl ester HCl | Water | Soluble | [14] |

| L-tert-Leucine Methyl Ester HCl | DMSO | 100 | [15] |

Note: "Soluble" indicates that the source states solubility without providing a quantitative value.

Conclusion

The optimization of solvent systems for hydrophobic amino acid methyl esters is a multi-faceted challenge that requires a blend of theoretical understanding and systematic experimental investigation. By leveraging predictive tools like Hansen Solubility Parameters and COSMO-RS, researchers can narrow down the vast solvent space to a manageable number of promising candidates. Subsequent high-throughput and equilibrium solubility studies, coupled with co-solvent and surfactant screening where necessary, allow for the fine-tuning of the optimal solvent system. Finally, rigorous stability testing ensures the selected system is suitable for the intended application. The protocols and principles outlined in this application note provide a robust framework for efficiently and effectively tackling the solubility challenges associated with this important class of compounds.

References

- Cayman Chemical. L-Leucyl-L-Leucine methyl ester (hydrochloride)

- BenchChem. Solubility and stability of Phenylalanylphenylalanine methyl ester. [URL: available through search]

- Adscientis. Hansen Solubility Parameters (HSP). [URL: available through search]

- Wikipedia. Hansen solubility parameter. [URL: available through search]

- Zenodo. Prediction of Solubility with COSMO-RS. [URL: available through search]

- ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026. [URL: available through search]

- Pollard, D. J., et al. Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses.

- Chemistry LibreTexts. 25.5: Reactions of Amino Acids. 2021. [URL: available through search]

- ACS Publications. Stability constants for amino acid coordination by substituted diethylenetriamine complexes of copper(II) and the kinetics of amino acid ester hydrolysis. Inorganic Chemistry. [URL: available through search]

- Elsevier. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. 2008. [URL: available through search]

- MDPI. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. 2021. [URL: available through search]

- Sigma-Aldrich.

- PMC. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. 2023. [URL: available through search]

- Biopharma Asia. High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. 2017. [URL: available through search]

- Park, K. Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Journal of Controlled Release.

- ResearchGate. Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups.

- Springer. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.

- Asian Journal of Pharmaceutical and Clinical Research. Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. 2024.

- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. 2020. [URL: available through search]

- Pharma Excipients. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. 2025. [URL: available through search]

- MedChemExpress. L-tert-Leucine Methyl Ester Hydrochloride - Product Data Sheet. [URL: available through search]

- Ardena. A practical guide to forced degradation and stability studies for drug substances.

- PMC. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.

- ResearchGate.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- PMC. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. 2023.

- BioPharmaSpec.

- ACS Publications. Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol + Acetone Binary Solvent System from 283.15 to 323.15 K.

- Zenodo. Prediction of Solubility with COSMO-RS.

- Biblioteca Digital do IPB. Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. 2024.

- SciSpace.

- Cheméo. Chemical Properties of l-Phenylalanine, N-caproyl-, methyl ester. [URL: available through search]

- RSC Publishing. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. 2017.

- ResearchGate. COSMO-RS prediction and experimental investigation of amino acid ionic liquid-based deep eutectic solvents for copper removal. 2021.

- CymitQuimica. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride. [URL: available through search]

- JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 2024.

- MDPI.

- ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters. 2018.

- ChemicalBook. D-Phenylalanine methyl ester hydrochloride | 13033-84-6. 2026. [URL: available through search]

- lifechem pharma. D-Phenylalanine Methyl Ester Hydrochloride | CAS NO 13033-84-6. [URL: available through search]

- Cheméo. Chemical Properties of L-Isoleucine (CAS 73-32-5). [URL: available through search]

- Sigma-Aldrich.

- The Japanese Pharmacopoeia. L-Isoleucine.

- ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. D-Leucine methyl ester hydrochloride CAS#: 5845-53-4 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biopharma-asia.com [biopharma-asia.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]

- 14. CAS 18598-74-8: L-Isoleucine, methyl ester, hydrochloride … [cymitquimica.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

Fmoc-protection strategies for beta-phenyl-L-phenylalanine methyl ester

An In-depth Guide to the Synthesis of Fmoc-β-Phenyl-L-Phenylalanine Methyl Ester

Introduction: The Strategic Importance of Fmoc-Protected β-Amino Acids

In the landscape of modern drug discovery and peptide science, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an indispensable tool, particularly for solid-phase peptide synthesis (SPPS).[1] Its utility stems from its remarkable stability in acidic conditions and its selective, mild removal with a base, which enables orthogonal protection strategies essential for constructing complex peptides.[2][3]

This guide focuses on the specific application of Fmoc protection to β-phenyl-L-phenylalanine methyl ester. As a β-amino acid, it serves as a crucial building block for peptidomimetics, which are designed to mimic natural peptides but with enhanced stability against enzymatic degradation, improved bioavailability, and unique conformational properties. The methyl ester protection of the C-terminus is a common strategy to prevent unwanted side reactions during the N-terminal Fmoc protection step.[4]

This document provides researchers, chemists, and drug development professionals with a detailed examination of the mechanisms, experimental protocols, and critical considerations for the successful N-terminal Fmoc protection of this valuable synthetic intermediate. We will explore two primary strategies utilizing the most common Fmoc reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu).

Chemical Principles: The Mechanism of Fmoc Protection

The N-terminal protection of an amino acid with an Fmoc group is a nucleophilic acyl substitution reaction. The primary amine of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent.[5] The reaction is typically conducted under basic conditions to deprotonate the ammonium salt of the amino acid ester (if starting from a hydrochloride salt) and to neutralize the acidic byproduct generated during the reaction.[1][5]

Key Reagents

-

Fmoc-Cl (9-fluorenylmethyl chloroformate): This is the classic, highly reactive Fmoc-donating reagent.[6] Its reactivity ensures rapid protection, but it is also sensitive to moisture and can degrade upon storage.[5] The reaction liberates hydrochloric acid (HCl), which must be neutralized by a base.[5]

-

Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide): This reagent has gained popularity due to its enhanced stability compared to Fmoc-Cl, making it easier to handle and store.[1][7] The reaction releases N-hydroxysuccinimide (NHS), a less corrosive and more easily managed byproduct than HCl. However, a known drawback of Fmoc-OSu is the potential formation of Fmoc-β-alanine as a side product through a Lossen-type rearrangement, which can complicate purification.[8][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Fmoc protection of β-phenyl-L-phenylalanine methyl ester. It is assumed the starting material is the hydrochloride salt (H-β-Phe-OMe·HCl), which is common.

Protocol 1: Protection using Fmoc-Cl (Schotten-Baumann Conditions)

This classic method is robust and efficient, utilizing a biphasic system to facilitate the reaction.[5] The primary consideration is the moisture sensitivity of Fmoc-Cl.[6]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purpose |

| β-Phenyl-L-phenylalanine methyl ester HCl | C₁₆H₁₈ClNO₂ | 291.77 | Starting Material |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | Fmoc-donating reagent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base for neutralization |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Organic Solvent |

| Deionized Water | H₂O | 18.02 | Aqueous Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve β-phenyl-L-phenylalanine methyl ester hydrochloride (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of 1,4-dioxane and water. Stir at room temperature until all solids are dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Fmoc-Cl Addition: In a separate container, dissolve Fmoc-Cl (1.05 eq.) in 1,4-dioxane. Add this solution dropwise to the cooled, stirring amino acid solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching and Extraction: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous mixture. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 0.1 M HCl (to remove any unreacted amine), water, and finally with brine.[4]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, typically from an ethyl acetate/hexane mixture, to afford the pure Fmoc-β-phenyl-L-phenylalanine methyl ester as a white solid.[10]

Protocol 2: Protection using Fmoc-OSu

This method is often preferred due to the superior stability of the Fmoc-OSu reagent, which simplifies handling.[1] It generally provides high yields with fewer corrosive byproducts.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purpose |

| β-Phenyl-L-phenylalanine methyl ester HCl | C₁₆H₁₈ClNO₂ | 291.77 | Starting Material |

| N-(9-Fmoc-oxy)succinimide (Fmoc-OSu) | C₁₉H₁₅NO₅ | 337.33 | Fmoc-donating reagent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Base |

| Acetone or 1,4-Dioxane | - | - | Organic Solvent |

| Deionized Water | H₂O | 18.02 | Aqueous Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Procedure

-

Dissolution: Dissolve β-phenyl-L-phenylalanine methyl ester hydrochloride (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate. Stir until a clear solution is obtained.

-

Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.0 eq.) in acetone or 1,4-dioxane. Add this solution dropwise to the amino acid solution at room temperature.[4]

-

Reaction: Stir the resulting solution vigorously at room temperature overnight (8-12 hours). Monitor the reaction completion by TLC.

-

Workup - Solvent Removal and Extraction: Remove the organic solvent (acetone or dioxane) under reduced pressure. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.

-

Washing: Wash the organic phase twice with 0.1 M HCl and then with brine.[4] This ensures the removal of N-hydroxysuccinimide and any remaining base.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.

-

Purification: Purify the product by column chromatography on silica gel or recrystallization as described in Protocol 1.

Data Summary and Comparison

| Parameter | Protocol 1 (Fmoc-Cl) | Protocol 2 (Fmoc-OSu) |